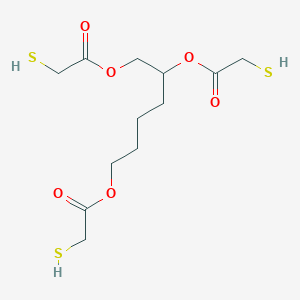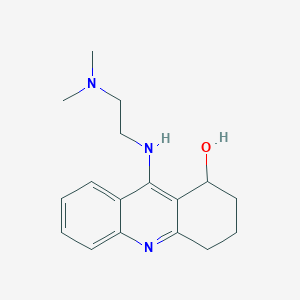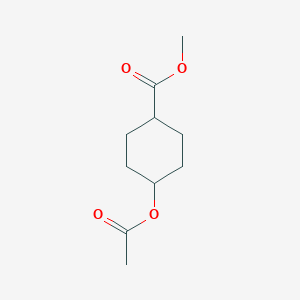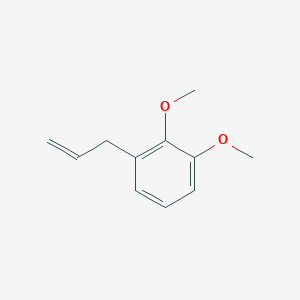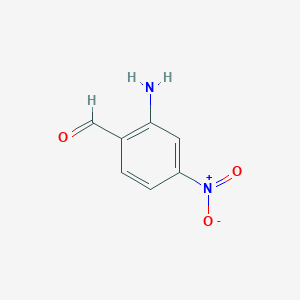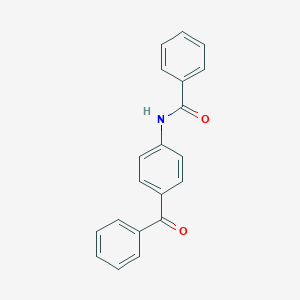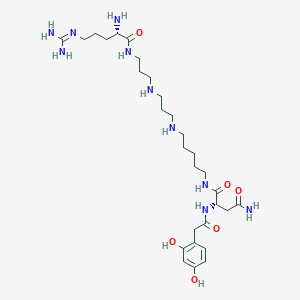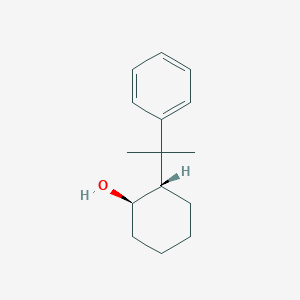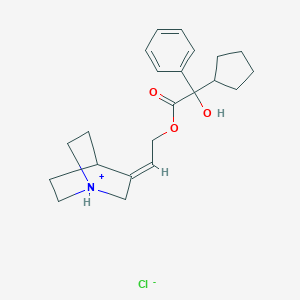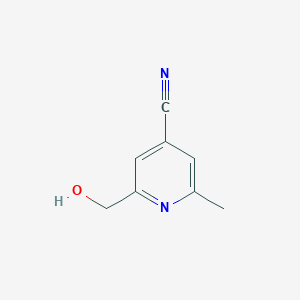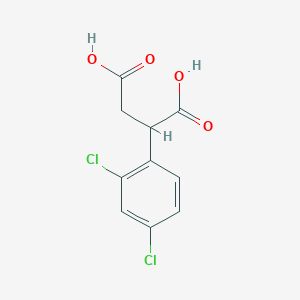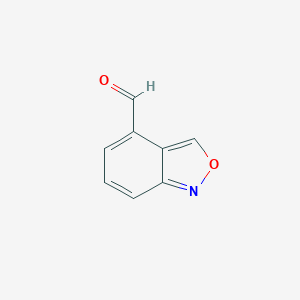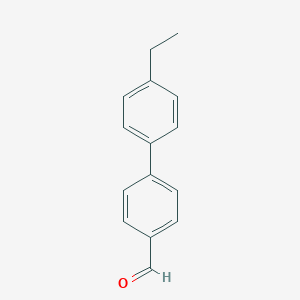![molecular formula C28H24O6 B012386 2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol CAS No. 107110-25-8](/img/structure/B12386.png)
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol is a macrocyclic bisbibenzyl compound found in liverworts, specifically in the genus Marchantia. These compounds are known for their unique chemical structures and diverse biological activities. This compound, like other marchantins, has garnered interest due to its potential therapeutic applications, particularly in antiviral and anticancer research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of marchantin L typically involves the extraction from liverworts, such as Marchantia polymorpha. The extraction process includes the use of solvents like ethyl acetate to isolate the compound. The chemical structures of these compounds are elucidated using techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of marchantin L is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol undergoes various chemical reactions, including:
Reduction: Reduction reactions of marchantin L are less documented but could involve the use of common reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
Oxidation: Muconic acid ester derivatives and hydroxylated derivatives.
Reduction: Reduced forms of marchantin L with altered functional groups.
Substitution: Substituted marchantin L derivatives with different functional groups.
Applications De Recherche Scientifique
2,15-dioxapentacyclo[222213,7110,14
Chemistry: Used as a model compound for studying macrocyclic bisbibenzyls and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolite production.
Medicine: Exhibits antiviral properties, particularly against influenza viruses.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol exerts its effects through various molecular targets and pathways:
Antiviral Activity: Inhibits the PA endonuclease activity of influenza viruses, preventing viral replication.
Anticancer Activity: Induces apoptosis in cancer cells through the inhibition of proteasome activity and the induction of endoplasmic reticulum stress. This leads to the activation of autophagy and the suppression of cell proliferation.
Comparaison Avec Des Composés Similaires
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol is part of a larger group of macrocyclic bisbibenzyls, which include:
Marchantin A: Known for its cytotoxicity against leukemic cells.
Marchantin E: Exhibits strong antiviral activity against influenza viruses.
Plagiochin A: Another related compound with similar biological activities.
Uniqueness
This compound stands out due to its specific antiviral and anticancer properties, making it a promising candidate for further research and development in therapeutic applications.
Propriétés
Numéro CAS |
107110-25-8 |
|---|---|
Formule moléculaire |
C28H24O6 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol |
InChI |
InChI=1S/C28H24O6/c29-23-6-2-4-20-16-24(30)19-9-11-21(12-10-19)33-26-15-18(14-25(31)27(26)32)8-7-17-3-1-5-22(13-17)34-28(20)23/h1-6,9-15,24,29-32H,7-8,16H2 |
Clé InChI |
QBIZUKZOKBDSKL-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C(=C2)OC3=CC=C(C=C3)C(CC4=C(C(=CC=C4)O)OC5=CC=CC1=C5)O)O)O |
SMILES canonique |
C1CC2=CC(=C(C(=C2)OC3=CC=C(C=C3)C(CC4=C(C(=CC=C4)O)OC5=CC=CC1=C5)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


